molecular formula C9H17ClN2O B2416608 2-(4-Azaspiro[2.5]octan-7-yl)acetamide;hydrochloride CAS No. 2243513-89-3

2-(4-Azaspiro[2.5]octan-7-yl)acetamide;hydrochloride

Cat. No.: B2416608
CAS No.: 2243513-89-3
M. Wt: 204.7
InChI Key: QGJPXPPNCTXQMY-UHFFFAOYSA-N
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Description

2-(4-Azaspiro[2.5]octan-7-yl)acetamide;hydrochloride is a chemical compound with the molecular formula C9H17ClN2O and a molecular weight of 204.7 g/mol. This compound is known for its unique spirocyclic structure, which consists of a spiro-connected azaspirooctane ring system. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Azaspiro[2.5]octan-7-yl)acetamide;hydrochloride typically involves the following steps:

    Formation of the Azaspirooctane Ring: The azaspirooctane ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a diamine or an amino alcohol, under acidic or basic conditions.

    Acetylation: The resulting azaspirooctane intermediate is then acetylated using acetic anhydride or acetyl chloride in the presence of a base like pyridine or triethylamine.

    Hydrochloride Salt Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid in an appropriate solvent, such as ethanol or methanol.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(4-Azaspiro[2.5]octan-7-yl)acetamide;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxo derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced amine derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the acetamide group, where nucleophiles like amines or thiols replace the acetamide moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous or acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

    Substitution: Amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Oxo derivatives of the azaspirooctane ring.

    Reduction: Reduced amine derivatives.

    Substitution: Substituted amide derivatives.

Scientific Research Applications

2-(4-Azaspiro[2.5]octan-7-yl)acetamide;hydrochloride has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and spirocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule in various biological assays.

    Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(4-Azaspiro[2.5]octan-7-yl)acetamide;hydrochloride involves its interaction with specific molecular targets and pathways. The spirocyclic structure allows it to bind to certain receptors or enzymes, modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Azaspiro[2.5]octan-7-yl)acetic acid hydrochloride: Similar spirocyclic structure but with an acetic acid moiety instead of an acetamide group.

    2-(4-Azaspiro[2.5]octan-7-yl)methanol hydrochloride: Contains a methanol group instead of an acetamide group.

Uniqueness

2-(4-Azaspiro[2.5]octan-7-yl)acetamide;hydrochloride is unique due to its specific acetamide functional group, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Properties

IUPAC Name

2-(4-azaspiro[2.5]octan-7-yl)acetamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N2O.ClH/c10-8(12)5-7-1-4-11-9(6-7)2-3-9;/h7,11H,1-6H2,(H2,10,12);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGJPXPPNCTXQMY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC2(CC2)CC1CC(=O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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